molecular formula C16H13Cl2NO3 B5727246 ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate CAS No. 694518-01-9

ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate

Cat. No.: B5727246
CAS No.: 694518-01-9
M. Wt: 338.2 g/mol
InChI Key: QOQSWUUGTJDDSH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate is an organic compound with a complex structure that includes both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate typically involves the esterification of 2-chloro-5-aminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This is followed by the acylation of the resulting ester with 4-chlorobenzoyl chloride under basic conditions, often using a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the compound can be replaced by other nucleophiles.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation and Reduction: The aromatic rings can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Substituted derivatives of the original compound.

    Hydrolysis: 2-chloro-5-aminobenzoic acid and 4-chlorobenzoic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the aromatic rings.

Scientific Research Applications

Ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and the benzoyl group can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chlorobenzoate
  • Ethyl 2-chlorobenzoate
  • Ethyl 2,5-dichlorobenzoate

Uniqueness

Ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate is unique due to the presence of both ester and amide functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule is less common compared to simpler esters or amides.

Properties

IUPAC Name

ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-2-22-16(21)13-9-12(7-8-14(13)18)19-15(20)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQSWUUGTJDDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201234551
Record name Ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694518-01-9
Record name Ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694518-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201234551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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